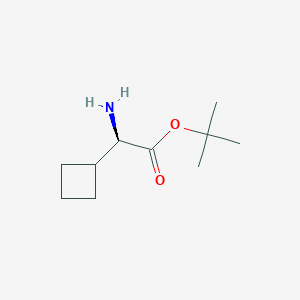![molecular formula C19H18N4O2 B8179088 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid CAS No. 440367-79-3](/img/structure/B8179088.png)
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid
Overview
Description
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid is a complex organic compound with the molecular formula C18H23N3O2 It is known for its unique structure, which includes a pyridinecarboxylic acid core with bis(2-pyridinylmethyl)amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxylic acid with bis(2-pyridinylmethyl)amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its effects are mediated through these interactions, which can modulate enzyme activity, receptor function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 6-[bis(2-pyridinylmethyl)amino]-: Similar in structure but with a different core.
2,6-Bis bis(2-pyridylmethyl)amino methyl -4-methylphenol: Another compound with bis(2-pyridinylmethyl)amino groups but with a different functional group.
Uniqueness
6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid is unique due to its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(25)15-7-8-18(22-11-15)14-23(12-16-5-1-3-9-20-16)13-17-6-2-4-10-21-17/h1-11H,12-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUMMUGJQNPJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)C(=O)O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168778 | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440367-79-3 | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440367-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[(9H-Fluoren-9-yl)methoxycarbonylamino]-3-methylthiobutyric acid](/img/structure/B8179028.png)
![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)








